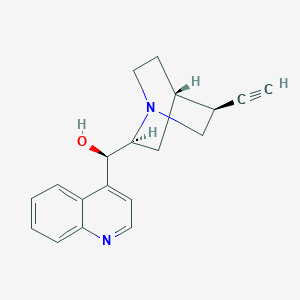

10,11-Didehydrocinchonidine

描述

Classical Approaches for Alkyne Moiety Introduction

Traditional methods for generating the alkyne functionality in 10,11-didehydrocinchonidine have primarily relied on elimination reactions starting from the vinyl group of the parent alkaloid.

One approach to forming the carbon-carbon triple bond is through the dehydrogenation of the corresponding saturated precursor. A notable oxidative protocol involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). This method has been reported to achieve a high conversion rate of over 90% in the synthesis of this compound from cinchonidine (B190817), effectively avoiding over-oxidation byproducts. vulcanchem.com

A more common and well-established classical method involves a two-step sequence starting from the vinyl group of cinchonidine. researchgate.net This process begins with the bromination of the vinyl double bond to form a vicinal dibromide. researchgate.netlibretexts.org Subsequent treatment of this intermediate with a strong base induces a double dehydrobromination (a twofold E2 elimination reaction), resulting in the formation of the desired terminal alkyne. researchgate.netlibretexts.orgyoutube.com This sequence provides a reliable route to 10,11-didehydro Cinchona alkaloids. researchgate.net

Optimized and Scalable Synthetic Protocols

In an effort to improve upon classical methods, research has focused on developing more efficient, scalable, and environmentally friendly synthetic routes to this compound. An improved protocol has been developed that addresses several limitations of earlier synthetic strategies. vulcanchem.comnih.gov

A revised and optimized procedure for the conversion of Cinchona alkaloids, including cinchonidine, to their 10,11-didehydro derivatives has been reported to exhibit enhanced robustness. nih.gov This improved synthesis is readily scalable, making it suitable for larger-scale production. researchgate.netnih.gov

A significant improvement in the synthesis of this compound has been the replacement of toxic and environmentally harmful solvents. nih.gov For example, carcinogenic solvents like benzene, which were used in earlier methods, have been successfully substituted with biodegradable alternatives such as tert-amyl alcohol. vulcanchem.com This shift aligns with the principles of green chemistry by reducing the environmental impact of the synthesis. vulcanchem.com The use of deep eutectic solvents (DES) has also been explored in related organic syntheses as an efficient and environmentally friendly medium. researchgate.net

Comparative Analysis of Synthetic Routes

The following table provides a comparative overview of a traditional synthetic method versus a more recent, optimized protocol for the production of this compound.

| Parameter | Traditional Method (Pre-2008) | Optimized Method (2008) |

| Reaction Steps | 4 | 2 |

| Overall Yield (%) | 62 | 89 |

| Toxic Solvents Used | Benzene, CCl₄ | None |

| Purification | Chromatographic | pH-controlled crystallization |

This data is based on a comparative analysis presented for the synthesis of this compound. vulcanchem.com

Structure

2D Structure

3D Structure

属性

分子式 |

C19H20N2O |

|---|---|

分子量 |

292.4 g/mol |

IUPAC 名称 |

(R)-[(2S,4S,5S)-5-ethynyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol |

InChI |

InChI=1S/C19H20N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h1,3-7,9,13-14,18-19,22H,8,10-12H2/t13-,14-,18-,19+/m0/s1 |

InChI 键 |

SNHVPLAWDVTWHD-KODHJQJWSA-N |

手性 SMILES |

C#C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O |

规范 SMILES |

C#CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O |

产品来源 |

United States |

Synthetic Methodologies for 10,11 Didehydrocinchonidine Production

Optimized and Scalable Synthetic Protocols

Chromatography-Free Purification Strategies

A significant advancement in the production of 10,11-didehydrocinchonidine has been the development of purification strategies that eliminate the need for column chromatography. researchgate.netnih.gov Chromatographic purification, while effective, can be time-consuming, solvent-intensive, and difficult to scale up for industrial production. The newer, chromatography-free methods offer a more streamlined and scalable alternative. researchgate.net

One such improved protocol involves a revised work-up procedure that relies on the differential solubility of the product and byproducts under specific pH conditions. researchgate.netnih.gov After the dehydrobromination step, the reaction mixture is subjected to a series of extractions and pH adjustments. By carefully controlling the acidity and basicity of the aqueous and organic phases, this compound can be selectively precipitated or extracted, leaving impurities behind in the solution. This process typically involves the use of common laboratory acids and bases, and environmentally less problematic solvents, replacing more toxic options like benzene. researchgate.netnih.gov

Comparative Analysis of Synthetic Efficiency and Yield

The table below provides a comparative overview of the two synthetic approaches:

| Parameter | Traditional Method (e.g., Hoffmann et al.) | Optimized Method (Kacprzak et al.) |

| Purification Method | Column Chromatography | pH-controlled Crystallization |

| Overall Yield | ~62% | 89% |

| Number of Steps | 4 | 2 |

| Use of Toxic Solvents | Benzene, CCl₄ | None |

| Scalability | Limited | Readily Scalable |

Data for the traditional method is based on a reported synthesis of this compound and comparative data for similar compounds.

This comparative analysis underscores the significant progress made in the synthesis of this compound, with modern methods offering a more sustainable, efficient, and high-yielding route to this valuable chemical compound.

Advanced Derivatization and Functionalization Strategies of 10,11 Didehydrocinchonidine

Chemical Transformations of the C10-C11 Alkyne

The terminal alkyne in 10,11-Didehydrocinchonidine is a versatile functional group that can undergo a range of chemical transformations. These modifications allow for the introduction of new atoms and functional groups, leading to derivatives with altered steric and electronic properties.

Regioselective Halogenation and Pseudohalogenation

The terminal alkyne of this compound can be selectively functionalized through halogenation and pseudohalogenation reactions. These reactions are crucial for introducing reactive handles that can be used in subsequent cross-coupling reactions or other transformations. The regioselectivity of these additions is a key aspect, with the terminal carbon of the alkyne being the primary site of reaction.

Research has shown that 10,11-didehydro Cinchona alkaloids can be transformed into their corresponding 11-halo and 11-pseudohalo derivatives. scispace.com For instance, the reaction with N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), in the presence of a suitable activator, can lead to the formation of the corresponding 11-halo-10,11-didehydrocinchonidine derivatives. The reaction proceeds via an electrophilic addition mechanism.

| Reagent | Product | Reaction Conditions |

| N-Bromosuccinimide (NBS) | 11-Bromo-10,11-didehydrocinchonidine | Inert solvent (e.g., CH2Cl2), room temperature |

| N-Iodosuccinimide (NIS) | 11-Iodo-10,11-didehydrocinchonidine | Inert solvent (e.g., CH2Cl2), room temperature |

| Azide sources (e.g., NaN3) | 11-Azido-10,11-didehydrocinchonidine | Followed by appropriate workup and purification |

Stereoselective (Z)-Vinyl Halide Formation

The addition of hydrogen halides (HX) across the triple bond of terminal alkynes can proceed with anti-stereospecificity, leading to the formation of the (Z)-isomer as the major product. chemistrysteps.com The reaction is believed to proceed through a termolecular electrophilic addition mechanism. youtube.com By carefully controlling the reaction conditions, such as temperature and the choice of solvent, the formation of the (Z)-vinyl halide can be favored.

| Reagent | Product | Key Stereochemical Outcome |

| Hydrogen Bromide (HBr) | (Z)-11-Bromo-10-vinyl-cinchonidine | Predominantly Z-isomer |

| Hydrogen Iodide (HI) | (Z)-11-Iodo-10-vinyl-cinchonidine | Predominantly Z-isomer |

Construction of Novel Cinchonidine-Based Architectures

The functionalized derivatives of this compound serve as valuable building blocks for the construction of more complex molecular architectures. These novel structures can exhibit unique properties and functionalities, paving the way for their use in various chemical applications.

Synthesis of Monomeric and Dimeric Quaternary Ammonium (B1175870) Salts

The quinuclidine (B89598) nitrogen of this compound can be readily quaternized to form ammonium salts. These chiral quaternary ammonium salts have found significant application as phase-transfer catalysts in asymmetric synthesis. Both monomeric and dimeric versions of these catalysts can be synthesized.

Monomeric quaternary ammonium salts are typically prepared by reacting this compound with an appropriate alkyl or benzyl halide. Dimeric salts can be synthesized by linking two molecules of this compound through a suitable spacer.

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Benzyl bromide | Monomeric Quaternary Ammonium Salt |

| This compound | Dihaloalkane | Dimeric Quaternary Ammonium Salt |

Incorporation into Bridged Bis-Cinchona-Phthalazine Scaffolds

The bifunctional nature of this compound allows for its incorporation into larger, bridged molecular scaffolds. A notable example is the synthesis of bridged bis-Cinchona-phthalazine structures. While the direct synthesis from this compound is not explicitly detailed in the provided search results, the analogous reaction with 10,11-didehydrocinchonine has been reported, suggesting a viable synthetic route. researchgate.net

This synthesis involves the reaction of two equivalents of the 10,11-didehydrocinchona alkaloid with a linking molecule such as 1,4-dichlorophthalazine in the presence of a base. The resulting bridged scaffold rigidly holds the two Cinchona units, which can be beneficial for applications in asymmetric catalysis where a well-defined chiral environment is required.

| Cinchona Alkaloid Derivative | Linker Molecule | Product Architecture |

| This compound | 1,4-Dichlorophthalazine | Bridged Bis-Cinchona-Phthalazine Scaffold |

Chelation and Coordination with Transition Metals (e.g., Gold(I) Complexes)

The nitrogen atoms within the quinoline (B57606) and quinuclidine rings of this compound, along with the terminal alkyne, can act as coordination sites for transition metals. The synthesis of gold(I) complexes with this compound has been reported, highlighting the potential of this alkaloid as a ligand in organometallic chemistry. lew.ro

The synthesis of a this compound-gold(I) polymer can be achieved by reacting the alkaloid with a gold(I) precursor, such as AuCl(SMe2), in the presence of a base. This polymeric intermediate can then be treated with a phosphine ligand, like triphenylphosphine (PPh3), to yield a molecular gold(I)-PPh3 complex. lew.ro These complexes are of interest for their potential applications in catalysis and medicinal chemistry.

| Reactant 1 | Reactant 2 | Intermediate Product | Final Product (with PPh3) |

| This compound | AuCl(SMe2) | This compound-gold(I) polymer | This compound-gold(I)-PPh3 complex |

Development of Immobilized and Heterogenized Systems

The heterogenization of homogeneous catalysts, such as this compound, onto solid supports is a critical strategy for enhancing their practical utility. Immobilization facilitates catalyst recovery and reuse, prevents product contamination, and often improves catalyst stability. Advanced strategies for creating these systems involve robust covalent linkages to various supports, including polymers and inorganic materials like silica (B1680970).

The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, reliability, and mild reaction conditions. plos.orgnih.govmdpi.com This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide, and it has been widely adopted for the surface modification of materials and the bioconjugation of proteins. plos.orgresearchgate.netnih.gov

In the context of this compound, this strategy involves functionalizing the alkaloid with a terminal alkyne. This alkyne-modified chiral selector can then be covalently attached, or "clicked," onto a solid support that has been pre-functionalized with azide groups. researchgate.net Silica gel is a common support, often modified with agents like (3-azidopropyl)triethoxysilane to introduce the necessary azide functionality to its surface. researchgate.net The Cu(I) catalyst, typically generated in situ from a Copper(II) source like CuSO₄ and a reducing agent such as sodium ascorbate, facilitates the cycloaddition, resulting in the robust immobilization of the alkaloid derivative onto the support via a rigid triazole spacer. nih.govresearchgate.net This method offers a significant advantage over other immobilization techniques due to its high yield and the chemical stability of the resulting triazole linker. researchgate.netnih.gov

Table 1: Key Components in CuAAC-Mediated Immobilization of this compound Derivatives

| Component | Role | Example |

|---|---|---|

| Chiral Selector | The molecule to be immobilized. | Alkyne-functionalized this compound derivative |

| Solid Support | The insoluble matrix for heterogenization. | 3-azidopropyl-modified silica gel |

| Linkage Chemistry | The reaction used for covalent attachment. | Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) |

The fabrication of Chiral Stationary Phases (CSPs) for High-Performance Liquid Chromatography (HPLC) is a primary application for immobilized this compound derivatives. researchgate.net CSPs are essential for the analytical and preparative separation of enantiomers, a critical task in the pharmaceutical and chemical industries. sci-hub.box Cinchona alkaloids and their derivatives are well-established chiral selectors for anion-exchange type CSPs, which are particularly effective for resolving acidic racemic compounds like N-protected amino acids and aryloxycarboxylic acids. researchgate.netnih.gov

The CuAAC click chemistry approach is a powerful method for creating novel CSPs. researchgate.net By immobilizing an alkyne-functionalized this compound carbamate onto azido-grafted silica gel, a robust CSP is formed. researchgate.net The resulting 1,2,3-triazole linker is more rigid than traditional thioether linkers used in other CSPs, which can influence enantioselectivity. researchgate.net Research has shown that these triazole-linked CSPs exhibit chiral recognition capabilities that are largely comparable to their thioether-linked counterparts in terms of enantioselectivity and retention behavior. researchgate.net The performance of these CSPs is evaluated under various mobile phase conditions, including polar organic and reversed-phase modes, to separate a diverse set of racemic acids. researchgate.net

Table 2: Example of a 10,11-Didehydrocinchona-Based Chiral Stationary Phase

| Parameter | Description |

|---|---|

| Chiral Selector | 10,11-didehydrocinchona tert-butylcarbamate |

| Support Material | Azido-grafted silica gel |

| Immobilization Method | Huisgen 1,3-dipolar cycloaddition (Click Chemistry) |

| Linkage Type | 1,2,3-Triazole |

| Application | HPLC enantioseparation of racemic acids (e.g., N-protected amino acids, aryloxycarboxylic acids) |

| Reported Grafting Density | ~200 mmol/g of silica gel for a related system researchgate.net |

Beyond surface functionalization, this compound can be incorporated as an integral structural component within hybrid organosilica materials. researchgate.net These materials merge the properties of the organic chiral moiety with the stability and structural integrity of an inorganic silica network. rsc.org A common approach to synthesizing these hybrids is through a sol-gel process. researchgate.netnih.gov

The synthesis begins with the preparation of a bridged organosilane precursor. For example, this compound can be derivatized to contain two triethoxysilane groups. researchgate.net This bridged bis(triethoxysilane) monomer, which contains the chiral alkaloid unit as the bridging organic segment, is then subjected to sol-gel polycondensation. researchgate.net This process involves the hydrolysis and condensation of the triethoxysilane groups, often with a co-condensing agent like tetramethoxysilane, to form a three-dimensional silica network with the chiral organic units periodically integrated into the structure. researchgate.netrsc.org The resulting solid materials can be produced as bulk powders or as nanostructured particles, with the morphology influencing their catalytic performance. researchgate.net These hybrid organosilicas have been successfully used as heterogenized ligands in asymmetric catalysis. researchgate.net

Table 3: General Strategy for Synthesizing this compound-Based Hybrid Organosilica

| Step | Process | Description |

|---|---|---|

| 1 | Precursor Synthesis | This compound is chemically modified to create a bridged precursor containing two reactive triethoxysilane functionalities. |

| 2 | Sol-Gel Process | The bis(triethoxysilane) precursor undergoes hydrolysis and polycondensation, often with a silica source like TEOS or TMOS. |

| 3 | Material Formation | A solid, cross-linked organic-inorganic hybrid material is formed, where the chiral alkaloid is an intrinsic part of the silica framework. |

| 4 | Characterization | The final material is analyzed using techniques such as ¹³C and ²⁹Si CP/MAS NMR, FTIR, SEM, and TEM to confirm its structure and morphology. researchgate.net |

Applications of 10,11 Didehydrocinchonidine in Asymmetric Catalysis

Role as Chiral Organocatalysts and Ligands in Enantioselective Synthesis

Cinchona alkaloids and their derivatives are renowned for their ability to function as bifunctional organocatalysts. dovepress.com This dual functionality arises from the presence of a Lewis basic quinuclidine (B89598) nitrogen atom and a Brønsted acidic/hydrogen-bond-donating hydroxyl group at the C9 position. units.it In a typical catalytic cycle, the tertiary amine of the quinuclidine core can deprotonate a pronucleophile to generate a reactive enolate or activate a substrate through nucleophilic addition. Simultaneously, the C9-hydroxyl group can activate the electrophile by forming a hydrogen bond, orienting it within the chiral pocket of the catalyst and thereby dictating the stereochemical outcome of the reaction. units.it

Beyond organocatalysis, these alkaloids are extensively used as chiral ligands for metal-catalyzed reactions. nih.gov The most celebrated example is their application in the Sharpless asymmetric dihydroxylation, where they coordinate to osmium tetroxide to create a chiral oxidizing complex. nih.gov The rigid framework of the alkaloid effectively shields one face of the olefin substrate, leading to highly enantioselective formation of vicinal diols. researchgate.net Derivatives like 10,11-Didehydrocinchonidine are explored in these contexts to fine-tune the steric and electronic environment of the catalytic center, potentially enhancing reactivity and selectivity.

Catalytic Performance in Specific Asymmetric Reactions

The utility of this compound and its parent compounds is demonstrated across a range of important carbon-carbon and carbon-heteroatom bond-forming reactions.

The asymmetric aldol (B89426) reaction is a cornerstone of organic synthesis for constructing β-hydroxy carbonyl compounds with high stereocontrol. Cinchona alkaloid-based catalysts are effective in promoting direct aldol reactions. The proposed mechanism involves the quinuclidine nitrogen acting as a base to generate an enolate from a donor ketone or aldehyde, while the C9-hydroxyl group activates the acceptor aldehyde via hydrogen bonding. dovepress.com This dual activation within a defined chiral environment facilitates facial-selective attack on the acceptor's carbonyl group. While extensive data exists for parent Cinchona alkaloids, derivatives like 9-amino-9-deoxy-epi-cinchonidine have been successfully employed in heterogeneous systems, highlighting the adaptability of the Cinchona scaffold. For instance, a zirconium phosphonate-supported cinchonidine (B190817) derivative has been shown to catalyze the aldol reaction between benzaldehydes and cyclohexanone (B45756) effectively in an aqueous medium. dovepress.com

| Catalyst Type | Reaction | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Zirconium Phosphonate-Supported 9-Amino-9-deoxy-epi-cinchonidine | Aldol reaction of benzaldehyde (B42025) and cyclohexanone | High | High | dovepress.com |

| 6'-OH Cinchona Alkaloid | Aldol reaction of azlactones and aliphatic aldehydes | Good to Excellent | Good to Excellent | dovepress.com |

The Sharpless asymmetric dihydroxylation (AD) is a powerful method for the enantioselective synthesis of 1,2-diols from prochiral olefins using osmium tetroxide and a chiral Cinchona alkaloid ligand. researchgate.net To improve catalyst recovery and reusability, significant research has focused on developing heterogeneous systems. york.ac.uk This is typically achieved by immobilizing the Cinchona alkaloid ligand onto a solid support.

Common strategies for immobilization include:

Polymer Support: Grafting the alkaloid onto polymers like polystyrene or polyethylene (B3416737) glycol (PEG). unipi.it

Silica (B1680970) Gel Support: Covalently attaching the ligand to the surface of silica gel. researchgate.net

These heterogeneous catalysts often exhibit enantioselectivities comparable to their homogeneous counterparts. researchgate.net The solid support allows for easy separation of the catalyst from the reaction mixture by simple filtration, and the catalyst can often be reused multiple times without a significant loss of activity or selectivity. The use of ligands derived from this compound in such systems could offer advantages in terms of catalyst stability and electronic modulation of the osmium center, although this application is less documented than for traditional (DHQ)₂PHAL and (DHQD)₂PHAL ligands.

The catalytic scope of this compound and its relatives extends to other important asymmetric addition reactions, notably phase-transfer catalysis and Michael additions.

Phase-Transfer Catalysis: Quaternary ammonium (B1175870) salts derived from Cinchona alkaloids are highly effective phase-transfer catalysts for the asymmetric alkylation of N-protected glycine (B1666218) esters, providing a direct route to non-natural α-amino acids. rsc.org In these reactions, the catalyst transports the enolate from the aqueous basic phase to the organic phase containing the alkylating agent. The chiral structure of the catalyst shields one face of the enolate, leading to high enantioselectivity. Dimeric Cinchona alkaloid catalysts have shown exceptional performance in these transformations. researchgate.net

Michael Additions: Bifunctional Cinchona-derived catalysts, particularly those incorporating a thiourea (B124793) or squaramide moiety at the C9 position, are excellent promoters of asymmetric Michael additions. dovepress.commdpi.com They are capable of activating both the nucleophile (e.g., a 1,3-dicarbonyl compound) and the electrophile (e.g., a trans-β-nitrostyrene) simultaneously through non-covalent interactions, leading to products with high yields and enantioselectivities. dovepress.comnih.gov

| Reaction Type | Catalyst System | Substrates | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Phase-Transfer Alkylation | Dimeric Cinchonidinium Salt | N-(diphenylmethylene)glycine tert-butyl ester + Benzyl Bromide | High | 90-99 | researchgate.net |

| Michael Addition | Quinine-derived Thiourea | Pentane-2,4-dione + trans-β-nitrostyrene | >95 | 94 | nih.gov |

| Michael Addition | Cinchonidine-derived Thiourea | 3-Substituted-N-Boc-oxindoles + Vinyl Bisphosphonate | Good | High | dovepress.com |

Structure-Activity Relationships in Catalytic Enantioselectivity

The catalytic performance of Cinchona alkaloids is highly dependent on their specific structure. Structure-activity relationship (SAR) studies aim to understand how modifications at various positions on the alkaloid scaffold affect catalytic activity and enantioselectivity. Key positions for modification include the C9-hydroxyl group, the quinuclidine nitrogen, the C6'-methoxy group (in quinidine/quinine), and the C3-vinyl group. units.it For instance, etherification or esterification of the C9-OH group can alter the hydrogen-bonding capability, while quaternization of the quinuclidine nitrogen is essential for phase-transfer catalysis. rsc.org These modifications allow for the rational design of catalysts optimized for specific chemical transformations.

The C3 position of natural cinchonidine features a vinyl group (-CH=CH₂). This group can be synthetically modified to an ethyl group (-CH₂CH₃) via hydrogenation or to an ethynyl (B1212043) group (-C≡CH) through a more complex synthetic sequence. These modifications significantly impact the electronic properties of the molecule, particularly the basicity of the nearby quinuclidine nitrogen. researchgate.netnih.gov

The basicity, often measured by the pKₐ of the conjugate acid, is influenced by the inductive effect of the C3 substituent. The sp³-hybridized carbons of the ethyl group are electron-donating, increasing the electron density on the nitrogen and making it more basic. Conversely, the sp-hybridized carbon of the ethynyl group is more electronegative and acts as an electron-withdrawing group, reducing the basicity of the nitrogen. The sp²-hybridized vinyl group has an intermediate effect. nih.gov

A comparative study on quinine-based thiourea catalysts measured the pKₐ values of derivatives with these three different groups, confirming the expected trend in basicity. nih.gov

| C3-Substituent | Hybridization | Electronic Effect | pKₐ of Thiourea Derivative | Reference |

|---|---|---|---|---|

| Ethyl | sp³ | Electron-donating | 8.64 | nih.gov |

| Vinyl | sp² | Intermediate | 7.71 | nih.gov |

| Ethynyl | sp | Electron-withdrawing | 6.99 | nih.gov |

Interestingly, while the pKₐ values varied significantly (by 1.65 units between the ethyl and ethynyl derivatives), this large difference in basicity did not translate to a significant change in either the yield or the enantioselectivity for the asymmetric Michael addition of pentane-2,4-dione to trans-β-nitrostyrene. researchgate.netnih.gov This suggests that for this particular reaction, the hydrogen-bonding interactions of the thiourea moiety play a more dominant role in the transition state than the base strength of the quinuclidine nitrogen. However, the vinyl group is often preferred as it provides a convenient handle for further modification, such as immobilization onto a polymer support. researchgate.netnih.gov

Impact of Substituents on Catalyst Tuning and Selectivity

The rational design of catalysts derived from this compound hinges on understanding the influence of various substituents on the catalyst's performance. While extensive research specifically on a wide range of substituted this compound derivatives is limited in the available literature, studies on related Cinchona alkaloid derivatives provide valuable insights into how modifications can impact selectivity.

For instance, the modification of the C9 hydroxyl group or the quinuclidine nitrogen is a common strategy to modulate the steric and electronic properties of the catalyst. These changes can directly influence the way the catalyst interacts with the substrates, thereby affecting the enantioselectivity of the reaction.

In a study involving a closely related derivative, 10,11-didehydrocinchonine, spherical nanoparticles were prepared containing bis-cinchonine-phthalazine units. These materials were tested as heterogeneous organocatalysts in the enantioselective chlorolactonization of 4-arylpent-4-enoic acids. The enantioselectivities achieved were moderate, suggesting that while the rigid 10,11-didehydro backbone is a viable platform, further optimization through substituent effects is necessary to achieve high levels of stereocontrol in this particular reaction. rsc.orgrsc.org

The following table summarizes the performance of these 10,11-didehydrocinchonine-based heterogeneous catalysts in the chlorolactonization reaction.

Table 1: Performance of 10,11-Didehydrocinchonine-Based Catalysts in Enantioselective Chlorolactonization

| Substrate (Aryl Group) | Enantiomeric Excess (ee %) |

|---|---|

| 4-phenylpent-4-enoic acid | Moderate |

| 4-(4-methoxyphenyl)pent-4-enoic acid | Moderate |

| 4-[4-(trifluoromethyl)phenyl]pent-4-enoic acid | Moderate |

Detailed enantiomeric excess values were not specified in the provided search results.

Catalyst Design Principles and Engineering for Enhanced Performance

The design and engineering of catalysts based on this compound aim to create highly active, selective, and stable catalytic systems. This involves strategies for both homogeneous and heterogeneous catalysis, as well as protocols for catalyst recycling and reuse.

While specific studies detailing the optimization of homogeneous catalytic systems based on this compound are not extensively covered in the available search results, general principles of organocatalyst optimization can be applied. The performance of homogeneous catalysts is influenced by factors such as reaction temperature, solvent, and the concentration of the catalyst and reactants. rsc.org The intrinsic reactivity of the catalyst can be fine-tuned through structural modifications.

For Cinchona alkaloid-derived catalysts, the optimization often involves screening different additives and co-catalysts that can enhance the catalytic activity and selectivity. The conformational flexibility of the catalyst can also play a crucial role, and understanding the transition state of the catalyzed reaction through computational studies can guide the design of more effective catalysts.

The immobilization of this compound and its derivatives onto solid supports is a key strategy for developing robust and recyclable heterogeneous catalysts. Nanostructured materials, with their high surface area and unique properties, are particularly attractive supports.

Research has demonstrated the preparation of spherical nanoparticles that are chiral bridged silsesquioxanes containing bis-cinchonine-phthalazine derivatives. rsc.orgrsc.org These materials were utilized as heterogenized chiral ligands in the osmium-catalyzed enantioselective dihydroxylation of alkenes. The results indicated that for aromatic trans-alkenes, the enantioselectivities were comparable to those achieved with the homogeneous counterpart, (DHQ)2–PHAL. rsc.org This highlights the potential of immobilizing 10,11-didehydro Cinchona alkaloid derivatives on nanostructured supports without compromising their catalytic efficacy.

The table below presents the enantioselectivities observed in the osmium-catalyzed dihydroxylation using a nanoparticulate material incorporating bis-quinine-phthalazine chiral units, a diastereomer of the cinchonidine derivative.

Table 2: Enantioselectivities in Osmium-Catalyzed Dihydroxylation with a Nanoparticulate Bis-Quinine-Phthalazine Catalyst

| Alkene Substrate | Enantiomeric Excess (ee %) |

|---|---|

| Aromatic trans-alkenes | Excellent (comparable to homogeneous catalyst) |

Specific numerical data for various alkenes were not provided in the search results.

A significant advantage of heterogeneous catalysts is their potential for easy separation and reuse, which is crucial for sustainable and cost-effective chemical processes. The investigation of recycling and reusability protocols is therefore a critical aspect of catalyst development.

For the spherical nanoparticulate materials containing bis-quinine-phthalazine units, it was demonstrated that both a compact and a nanoparticulate version could be successfully recycled and reused five times in the osmium-catalyzed dihydroxylation of alkenes without any loss of enantioselectivity. rsc.orgrsc.org This underscores the robustness of these silsesquioxane-based materials and their potential for practical applications.

The development of efficient recycling methods, such as filtration or centrifugation, is a key consideration in the design of supported catalysts. bme.hu The stability of the linkage between the chiral catalyst and the support is paramount to prevent leaching and maintain catalytic activity over multiple cycles.

Mechanistic Investigations and Stereochemical Control in 10,11 Didehydrocinchonidine Chemistry

Reaction Mechanism Elucidation in Synthetic Pathways

The creation of the 10,11-double bond in the cinchonidine (B190817) framework is a key transformation that imparts distinct reactivity and catalytic behavior. The primary methods to achieve this involve dehydrobromination or direct oxidative dehydrogenation, each with its own mechanistic pathway.

One of the established methods for synthesizing 10,11-didehydrocinchonidine involves the addition of bromine across the vinyl group of cinchonidine, followed by a double dehydrobromination. researchgate.net This process can be broken down into two key mechanistic steps:

Electrophilic Addition of Bromine: The reaction initiates with the electrophilic attack of the vinyl double bond on a bromine molecule (Br₂), leading to the formation of a cyclic bromonium ion intermediate. The subsequent backside attack by a bromide ion (Br⁻) opens this three-membered ring to yield a vicinal dibromide, specifically 10,11-dibromocinchonidine.

Base-Induced Elimination (E2 Mechanism): The vicinal dibromide is then treated with a strong base to induce a double elimination of hydrogen bromide (HBr). This step typically proceeds via a concerted E2 (bimolecular elimination) mechanism. youtube.com For the E2 reaction to occur, a specific stereochemical arrangement is required where the hydrogen atom and the bromine leaving group are in an anti-periplanar conformation. The rigid bicyclic structure of the quinuclidine (B89598) core influences the accessibility of these conformations, guiding the regioselectivity of the elimination to form the terminal alkyne, this compound. researchgate.net

More recent and efficient syntheses of this compound bypass the halogenation-elimination sequence in favor of direct oxidative dehydrogenation. nih.gov A common and effective reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). vulcanchem.com

The mechanism for DDQ-mediated dehydrogenation is generally understood to involve a two-step ionic process:

Hydride Abstraction: The reaction begins with the transfer of a hydride ion (H⁻) from the C10 position of the cinchonidine substrate to the electron-deficient DDQ. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate at C10 and the reduced hydroquinone (B1673460) form of DDQ.

Deprotonation: A weak base, which can be the solvent or the DDQ hydroquinone anion itself, then abstracts a proton from C11. This leads to the formation of the new π-bond, yielding the final this compound product. nih.gov

This direct oxidation method is often preferred due to its operational simplicity, reduced number of steps, and avoidance of toxic halogenating agents. researchgate.netnih.govresearchgate.net

Comparative Analysis of Synthetic Routes to this compound

| Parameter | Dehydrobromination Route | Oxidative Dehydrogenation Route |

|---|---|---|

| Starting Material | Cinchonidine | Cinchonidine |

| Key Reagents | Br₂, Strong Base (e.g., KOH) | DDQ |

| Number of Steps | 2 (Bromination, Elimination) | 1 (Oxidation) |

| Key Intermediates | Vicinal dibromide | Carbocation |

| Advantages | Established classical method | Higher yield, fewer steps, avoids toxic reagents, scalable. nih.govresearchgate.net |

| Disadvantages | Use of corrosive bromine, multiple steps | Requires stoichiometric oxidant |

Mechanistic Insights into Asymmetric Catalytic Cycles

As a member of the Cinchona alkaloid family, this compound functions as a powerful organocatalyst, particularly in asymmetric reactions. Its catalytic prowess stems from its ability to form specific, ordered transition states with substrates.

While Cinchona alkaloids are more commonly known as general base or phase-transfer catalysts, their primary amine derivatives are highly effective in reactions that proceed through enamine intermediates, such as aldol (B89426) and Michael reactions. researchgate.netnih.gov The catalytic cycle for an aldol reaction catalyzed by a primary amine derivative of a Cinchona alkaloid can be postulated as follows:

Enamine Formation: The chiral primary amine catalyst reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate. This activation step converts the carbonyl compound into a more reactive species. nih.gov

Nucleophilic Attack: The enamine attacks the electrophilic carbonyl carbon of an aldehyde acceptor. The stereochemistry of this C-C bond formation is controlled by the chiral scaffold of the catalyst.

Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by water present in the reaction medium to release the aldol product and regenerate the chiral primary amine catalyst, allowing it to enter a new catalytic cycle.

The remarkable enantioselectivity achieved with Cinchona alkaloid catalysts is attributed to their ability to act as bifunctional scaffolds, simultaneously activating both the nucleophile and the electrophile in a highly organized transition state. cam.ac.ukacs.org

Computational studies, including Density Functional Theory (DFT) calculations, have provided significant insight into the geometry of these transition states. cam.ac.ukacs.org For many reactions, the prevailing model involves the following key non-covalent interactions:

Brønsted Acid Catalysis: The quinuclidine nitrogen, being basic, is protonated. This protonated amine then acts as a Brønsted acid, activating the electrophile (e.g., an enone) through hydrogen bonding. cam.ac.uk

Hydrogen Bonding: The crucial C9-hydroxyl group acts as a hydrogen-bond donor, binding to and orienting the nucleophile. cam.ac.ukacs.org

Steric Hindrance: The bulky quinoline (B57606) and quinuclidine groups create a well-defined chiral pocket. This steric environment forces the substrates to approach each other from a specific face, preventing the formation of the undesired enantiomer.

π-π Stacking: The planar quinoline ring can engage in π-π stacking interactions with aromatic substrates, further locking the transition state geometry. vulcanchem.com The planarized diene system in this compound may enhance these interactions compared to the parent cinchonidine. vulcanchem.com

These simultaneous interactions create a rigid, low-energy transition state assembly that leads directly to the major enantiomer of the product. cam.ac.ukacs.org

Key Interactions in a Bifunctional Cinchona-Catalyzed Transition State

| Catalyst Moiety | Role in Transition State | Type of Interaction | Substrate Moiety Activated |

|---|---|---|---|

| Quinuclidine Nitrogen (protonated) | Brønsted Acid | Hydrogen Bonding / Electrostatic | Electrophile (e.g., enone carbonyl) |

| C9-Hydroxyl Group | Hydrogen Bond Donor / General Base | Hydrogen Bonding | Nucleophile (e.g., thiol, enolate) |

| Quinoline Ring | Steric Shield / Aromatic Interaction | π-π Stacking / Steric Repulsion | Aromatic Substrate / General Orientation |

| Quinuclidine Framework | Rigid Scaffold | Steric Repulsion | General Orientation |

Principles of Stereocontrol and Enantioselectivity

The fundamental principle behind the stereocontrol exerted by this compound is the creation of a defined chiral environment through its rigid molecular architecture. The molecule retains the critical (8S,9R) configuration of its parent alkaloid, which is essential for its chiral recognition capabilities. vulcanchem.com

Enantioselectivity arises from the energetic difference between the two diastereomeric transition states leading to the (R) and (S) products. The catalyst's structure is pre-organized to stabilize one of these transition states significantly more than the other. The "correct" transition state is stabilized by the network of cooperative hydrogen bonding, electrostatic, and steric interactions described above. In contrast, the transition state leading to the minor enantiomer is destabilized, often due to severe steric clashes with the quinoline or quinuclidine moieties of the catalyst. This large energy difference (ΔΔG‡) ensures that the reaction proceeds almost exclusively through the lower-energy pathway, resulting in high enantiomeric excess (ee) of the product. acs.org The catalyst, therefore, does not simply influence the reaction; it precisely dictates the three-dimensional arrangement of the reacting molecules at the moment the new stereocenter is formed.

Chiral Recognition Mechanisms in Substrate-Catalyst Interactions

The ability of this compound to discriminate between enantiotopic faces or prochiral substrates is governed by a combination of non-covalent interactions, which collectively create a well-defined chiral environment. While extensive experimental and computational studies on this compound are still emerging, mechanistic insights can be drawn from its structural features and the broader understanding of cinchona alkaloid catalysis.

A key feature of this compound is the presence of a conjugated diene system, which planarizes a portion of the molecule and enhances π-orbital overlap. This structural modification is believed to play a significant role in chiral recognition, particularly with substrates possessing aromatic rings. The planarized structure can facilitate stronger π-π stacking interactions between the quinoline ring of the catalyst and an aromatic moiety in the substrate. These interactions help to rigidly orient the substrate within the catalyst's chiral pocket, leading to effective stereochemical communication.

In the context of phase-transfer catalysis, particularly the asymmetric alkylation of glycine (B1666218) Schiff bases, this compound is typically quaternized to form a chiral ammonium (B1175870) salt. The catalytic cycle involves the formation of a tight ion pair between the positively charged nitrogen of the catalyst and the enolized substrate anion. The stereochemical outcome of the reaction is then determined by the facial bias imposed by the catalyst's three-dimensional structure. The bulky quinoline and quinuclidine moieties of this compound effectively shield one face of the reactive enolate, directing the incoming electrophile to the less sterically hindered face.

Computational studies, including Density Functional Theory (DFT) calculations, have provided valuable insights into the energetics of these interactions. For instance, it has been shown that the 10,11-double bond in this compound lowers the activation energy for the formation of the substrate-catalyst complex when compared to its saturated counterpart, cinchonidine. This suggests a more favorable binding event, which can contribute to higher catalytic efficiency and potentially enhanced stereoselectivity.

The hydroxyl group at the C9 position is another critical element in the chiral recognition mechanism. It is capable of forming hydrogen bonds with suitable functional groups on the substrate, such as carbonyls or nitro groups. This hydrogen bonding acts as an additional anchoring point, further restricting the conformational freedom of the substrate within the catalytic pocket and reinforcing the stereodirecting influence of the catalyst. The interplay of these non-covalent forces—π-π stacking, electrostatic interactions within the ion pair, and hydrogen bonding—collectively dictates the precise orientation of the substrate, leading to high levels of stereocontrol.

Diastereoselective Outcomes in Synthetic Transformations

The application of this compound as a catalyst has shown promise in controlling diastereoselectivity in various synthetic transformations. While the primary focus in many studies has been on enantioselectivity, the principles of chiral recognition that govern facial discrimination are also applicable to the control of diastereomeric outcomes, particularly in reactions involving prochiral nucleophiles and electrophiles that can generate multiple new stereocenters.

Detailed research findings on the diastereoselective applications of this compound are still developing. However, the structural rigidity and well-defined chiral pocket of this catalyst make it a strong candidate for inducing high levels of diastereoselectivity. In reactions such as Michael additions, aldol reactions, and Mannich reactions, where two new stereocenters are often formed, the catalyst's ability to orchestrate the approach of the nucleophile to the electrophile is paramount.

The transition state models proposed for cinchona alkaloid-catalyzed reactions often depict a highly organized assembly where the substrate is held in a specific conformation through multiple points of interaction with the catalyst. For this compound, the enhanced π-stacking capability is expected to be a significant factor in achieving high diastereoselectivity, especially with aromatic substrates. By locking the substrate into a preferred orientation, the catalyst can effectively control the relative configuration of the newly formed stereocenters.

While comprehensive data tables on diastereoselective transformations catalyzed specifically by this compound are not yet widely available in the literature, the principles of its catalytic action suggest its potential in this area. Future research is anticipated to further explore and quantify the diastereoselective outcomes in a broader range of synthetic reactions.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework. For 10,11-Didehydrocinchonidine, both ¹H and ¹³C NMR spectroscopy are employed to assign the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum, the introduction of the double bond at the 10,11-position leads to characteristic downfield shifts for the vinylic protons compared to the parent cinchonidine (B190817). The aromatic protons of the quinoline (B57606) ring typically appear in the range of 7.0-8.8 ppm. The protons on the quinuclidine (B89598) core and the C9-hydroxyl group exhibit signals at higher field strengths.

¹³C NMR spectroscopy provides further confirmation of the structure by identifying the chemical shift of each carbon atom. The olefinic carbons of the newly formed double bond (C-10 and C-11) are readily identifiable in the spectrum, typically appearing in the range of 110-140 ppm. The carbon atoms of the quinoline ring resonate at lower field (120-150 ppm), while the aliphatic carbons of the quinuclidine moiety are found at higher field.

Table 1: Representative ¹H NMR Chemical Shifts for Cinchona Alkaloids

| Proton | Cinchonidine (ppm) | This compound (Expected, ppm) |

|---|---|---|

| H-2' | 8.70 | ~8.7-8.8 |

| H-8' | 8.03 | ~8.0-8.1 |

| H-5' | 7.92 | ~7.9-8.0 |

| H-7' | 7.59 | ~7.6-7.7 |

| H-6' | 7.56 | ~7.5-7.6 |

| H-3' | 7.28 | ~7.3-7.4 |

| H-9 | 5.67 | ~5.7-5.8 |

| H-10 | 5.57-5.64 | ~6.0-6.5 (vinylic) |

| H-11 | 4.87-4.92 | ~5.0-5.5 (vinylic) |

| H-2α/β | 3.51, 2.60 | ~3.5-3.6, ~2.6-2.7 |

| H-6α/β | 3.04, 3.00 | ~3.0-3.1 |

| H-3 | 2.54 | ~2.5-2.6 |

| H-8 | 2.22 | ~2.2-2.3 |

| H-4 | 1.71-1.81 | ~1.7-1.8 |

| H-5α/β | 1.41-1.49 | ~1.4-1.5 |

Note: Expected shifts for this compound are based on general principles and comparison with related structures. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for a Didehydro-Cinchona Alkaloid Scaffold

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 165.1 |

| C-4 | 140.7 |

| C-9 | 96.7 |

| C-10 | 132.0 |

| C-11 | 120.5 |

| Quinuclidine Carbons | 24.5 - 44.8 |

Note: This table presents predicted values for a representative structure and serves as an illustrative example.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands that confirm its key structural features.

The presence of the quinoline ring is indicated by C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region, as well as aromatic C-H stretching just above 3000 cm⁻¹. The newly introduced C=C double bond at the 10,11-position would likely show a characteristic stretching vibration around 1640-1680 cm⁻¹. The O-H stretch of the hydroxyl group at C9 is expected to appear as a broad band in the region of 3200-3600 cm⁻¹. The aliphatic C-H stretching of the quinuclidine skeleton will be observed below 3000 cm⁻¹.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200-3600 (broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-3000 |

| C=C (alkene) | Stretching | 1640-1680 |

| C=C, C=N (aromatic) | Stretching | 1450-1600 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through analysis of its fragmentation patterns. For this compound (C₁₉H₂₀N₂O), high-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy. The calculated molecular weight is approximately 292.37 g/mol .

The mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass. The fragmentation pattern is expected to be influenced by the stable quinoline and quinuclidine ring systems. Common fragmentation pathways for Cinchona alkaloids involve cleavage of the bond between the C9 and the quinoline ring, as well as fragmentation of the quinuclidine ring. The presence of the 10,11-double bond may introduce unique fragmentation pathways compared to its saturated analogues.

Table 4: Expected Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₉H₂₀N₂O |

| Molecular Weight | 292.37 g/mol |

| Expected [M+H]⁺ | m/z 293.16 |

X-ray Crystallography for Absolute Configuration and Conformational Analysis

X-ray crystallography provides the most definitive three-dimensional structure of a crystalline compound, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, single-crystal X-ray diffraction would unambiguously confirm the retention of the (8S, 9R) configuration from its precursor, cinchonidine.

This technique would also provide invaluable insight into the solid-state conformation of the molecule, revealing the spatial arrangement of the quinoline and quinuclidine moieties relative to each other. This conformational information is critical for understanding the mechanism of stereoselection in asymmetric catalysis, as the catalyst's shape dictates how it interacts with substrates. While specific crystallographic data for this compound is not widely published, analysis of related Cinchona alkaloids provides an expected framework.

Table 5: Illustrative X-ray Crystallography Data for a Cinchona Alkaloid Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 105.5 |

| Volume (ų) | 1005 |

Note: This data is illustrative for a related compound and does not represent experimentally determined values for this compound.

Computational and Theoretical Approaches to 10,11 Didehydrocinchonidine

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of 10,11-Didehydrocinchonidine and how its shape influences its function as a catalyst. The spatial arrangement of the quinoline (B57606) and quinuclidine (B89598) rings, as well as the orientation of the hydroxyl group at the C9 position, are critical for substrate binding and the stereochemical outcome of a reaction.

The introduction of the double bond at the 10,11-position in this compound, when compared to its parent compound cinchonidine (B190817), introduces a degree of planarization in the quinuclidine moiety. This structural modification can have a significant impact on the conformational landscape of the molecule. Computational studies on related Cinchona alkaloids often employ methods like molecular mechanics (MM) and density functional theory (DFT) to explore the potential energy surface and identify stable conformers.

Table 1: Illustrative Conformational Analysis Data for a Cinchona Alkaloid Derivative (Note: This table is illustrative as specific data for this compound is not publicly available. The values represent typical data obtained from DFT calculations on similar Cinchona alkaloids.)

| Conformer | Dihedral Angle (C(ar)-C9-C8-N1) (°) | Relative Energy (kcal/mol) |

| A | -165 | 0.00 |

| B | -75 | 1.25 |

| C | 80 | 2.50 |

| D | 170 | 3.75 |

This type of analysis helps in identifying the most stable conformation, which is crucial for building accurate models of the catalyst-substrate complex.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of this compound. These calculations provide valuable information about the distribution of electrons within the molecule, which governs its chemical behavior.

The presence of the 10,11-double bond in a conjugated system with the quinoline ring is expected to influence the electronic properties of this compound. This enhanced conjugation can lead to increased electron withdrawal from the diene system, which can, in turn, affect the acidity of the C9-hydroxyl group and the basicity of the quinuclidine nitrogen. These properties are key to the catalytic activity of Cinchona alkaloids.

Key parameters obtained from quantum chemical calculations include:

Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution indicate the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is an indicator of chemical reactivity.

Mulliken Charges: These provide an estimation of the partial atomic charges, highlighting the electrophilic and nucleophilic centers within the molecule.

Electrostatic Potential (ESP) Map: The ESP map visually represents the charge distribution on the molecular surface, indicating regions that are prone to electrostatic interactions with substrates.

Table 2: Illustrative Calculated Electronic Properties of a Cinchona Alkaloid Derivative (Note: This table is illustrative as specific data for this compound is not publicly available. The values represent typical data obtained from DFT calculations.)

| Property | Value |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 5.3 |

| Dipole Moment (Debye) | 2.8 |

These electronic descriptors are fundamental in rationalizing the observed reactivity and in predicting how the catalyst will interact with different substrates.

Prediction of Catalytic Activity and Enantioselectivity

A primary goal of computational studies on chiral catalysts like this compound is to predict their catalytic activity and, most importantly, the enantioselectivity they will induce in a reaction. By modeling the interaction between the catalyst and the substrates, it is possible to understand the factors that favor the formation of one enantiomer over the other.

The planarized structure of this compound is suggested to improve π-π stacking interactions with aromatic substrates, which can enhance enantioselectivity in reactions such as phase-transfer catalysis. Computational models can quantify these non-covalent interactions and correlate them with the observed enantiomeric excess (ee).

The general approach involves:

Building Catalyst-Substrate Complexes: Creating 3D models of the complexes leading to both the major and minor enantiomers.

Calculating Transition State Energies: Locating the transition states for the formation of both enantiomers and calculating their energies.

Predicting Enantioselectivity: The difference in the activation energies (ΔΔG‡) for the two competing pathways is used to predict the enantiomeric ratio.

Table 3: Illustrative Prediction of Enantioselectivity for a Catalyzed Reaction (Note: This table is illustrative as specific data for this compound is not publicly available.)

| Transition State | Relative Free Energy (kcal/mol) | Predicted ee (%) |

| TS-R (leading to R-product) | 0.0 | 95 |

| TS-S (leading to S-product) | 2.0 |

A larger energy difference between the diastereomeric transition states corresponds to a higher predicted enantioselectivity.

Elucidation of Reaction Pathways and Transition States

Computational chemistry is instrumental in elucidating the detailed mechanisms of reactions catalyzed by this compound. By mapping out the entire reaction pathway, including intermediates and transition states, researchers can gain a deep understanding of how the catalyst facilitates the chemical transformation.

DFT calculations have revealed that the presence of the 10,11-double bond in this compound lowers the activation energy for the formation of the substrate-catalyst complex by 12.7 kJ/mol when compared to cinchonidine. This finding provides a quantitative rationale for the improved catalytic efficiency observed for this derivative.

The process of elucidating a reaction pathway involves:

Locating Stationary Points: Identifying the geometries and energies of the reactants, intermediates, transition states, and products on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations confirm that a located transition state correctly connects the reactants and products.

Constructing an Energy Profile: Plotting the energy of the system along the reaction coordinate to visualize the energy barriers and the stability of intermediates.

Table 4: Calculated Activation Energy Lowering by this compound

| Catalyst | Relative Activation Energy for Complex Formation (kJ/mol) |

| Cinchonidine | 0.0 |

| This compound | -12.7 |

This detailed mechanistic insight is invaluable for optimizing reaction conditions and for the design of new catalysts with enhanced activity and selectivity.

Future Perspectives and Emerging Research Avenues for 10,11 Didehydrocinchonidine

Development of Next-Generation Didehydrocinchonidine Scaffolds

Future research will likely focus on the strategic modification of the 10,11-didehydrocinchonidine backbone to create next-generation catalysts with enhanced activity, selectivity, and substrate scope. The introduction of a terminal alkyne group, for instance, has been shown to be a valuable modification for Cinchona alkaloids, allowing for further functionalization via click chemistry. researchgate.net This approach enables the attachment of various molecular tags or immobilization onto solid supports. researchgate.net

The development of polymer-anchored this compound derivatives represents a promising avenue. nih.gov Immobilizing the catalyst on a polymeric support combines the catalytic efficiency of the alkaloid with the practical benefits of ease of recovery, recyclability, and reduced environmental impact. nih.gov Research in this area will likely explore different polymer matrices and anchoring strategies to optimize catalyst performance and stability. mdpi.org

Furthermore, the synthesis of novel derivatives by modifying other positions on the cinchonidine (B190817) scaffold, such as the quinoline (B57606) ring or the quinuclidine (B89598) nitrogen, will continue to be an active area of investigation. rsc.orgnih.gov These modifications can fine-tune the steric and electronic properties of the catalyst, leading to improved performance in specific asymmetric transformations. The creation of bifunctional catalysts, incorporating additional hydrogen-bond donors like thiourea (B124793) or squaramide moieties, has proven to be a successful strategy for enhancing enantioselectivity in various reactions and is a promising direction for this compound scaffolds. dovepress.com

A revised and improved procedure for synthesizing 10,11-didehydro derivatives from the major Cinchona alkaloids has been developed, offering advantages such as enhanced robustness, scalability, and a reduction in operational complexity and toxic solvents. nih.gov This streamlined synthesis will facilitate the development of next-generation scaffolds. nih.govresearchgate.net

Exploration of Novel Asymmetric Catalytic Applications

While this compound has shown promise in phase-transfer catalysis and organocatalytic oxidations, its full potential in asymmetric synthesis remains largely unexplored. vulcanchem.com Future research will undoubtedly focus on expanding its application to a wider range of enantioselective transformations. The unique electronic nature of the conjugated diene system could be harnessed to catalyze novel reactions or to achieve higher efficiency and selectivity in established ones. vulcanchem.com

One area of interest is the application of this compound derivatives in cycloaddition reactions, such as Diels-Alder and [3+2] cycloadditions, which are powerful methods for the construction of complex cyclic molecules. dovepress.com The rigid conformation of the catalyst could provide a well-defined chiral environment for controlling the stereochemical outcome of these reactions.

Furthermore, the use of this compound-based catalysts in C-H activation and functionalization reactions is an exciting prospect. Asymmetric C-H activation is a rapidly developing field that offers a more atom-economical and environmentally friendly approach to organic synthesis. The development of catalysts that can control both the position and stereochemistry of C-H functionalization is a major goal, and the unique properties of this compound could be advantageous in this context.

Additionally, the exploration of cooperative catalysis, where a this compound derivative works in concert with a metal catalyst or another organocatalyst, could lead to the discovery of new and powerful synthetic methodologies. This approach can enable transformations that are not possible with either catalyst alone and can often lead to higher levels of stereocontrol.

Integration with Continuous Flow Chemistry and Sustainable Synthesis Methodologies

The integration of this compound catalysis with continuous flow technology is a key area for future development. uevora.pt Continuous flow processing offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and process optimization. rsc.org Immobilized this compound catalysts are particularly well-suited for use in packed-bed reactors, allowing for straightforward catalyst recovery and reuse, which is a cornerstone of sustainable chemistry. uevora.pt

Future research will focus on developing robust and highly active immobilized catalysts that can withstand the operational conditions of continuous flow systems for extended periods. This will involve the optimization of the support material, the linker, and the immobilization method. The use of self-optimizing flow reactors could accelerate the discovery of optimal reaction conditions for these catalytic systems. rsc.org

Innovative Applications in Materials Science and Functional Materials

The unique molecular architecture of this compound makes it an attractive building block for the creation of novel functional materials. The incorporation of this chiral moiety into polymeric structures could lead to the development of new chiral stationary phases for chromatography, chiral sensors, and materials with interesting optical or electronic properties. nih.gov

The ability of Cinchona alkaloids to interact with nucleic acids suggests potential applications in the development of materials for gene delivery and other biomedical applications. nih.govacs.org Research into polymers incorporating this compound could explore how the modified structure affects DNA binding and transfection efficiency. acs.orgbohrium.com

Furthermore, the self-assembly of this compound derivatives into supramolecular structures is another intriguing area for exploration. The formation of well-defined nanoscale architectures, such as nanofibers or gels, could lead to the development of new smart materials that respond to external stimuli. The inherent chirality of the building block would be translated to the supramolecular level, which could be useful for applications in chiroptical devices or asymmetric catalysis.

常见问题

Q. How can interdisciplinary approaches enhance understanding of this compound’s physicochemical properties?

- Methodological Answer : Combine thermogravimetric analysis (TGA) for stability studies, surface plasmon resonance (SPR) for binding affinity measurements, and synchrotron XRD for crystal structure elucidation. Collaborate with computational chemists to correlate experimental data with quantum mechanical models .

Data Analysis and Presentation

Q. What statistical methods are appropriate for analyzing contradictory solubility data for this compound?

Q. How should researchers present complex spectral data for this compound in publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。